molecular formula C14H21N3O3S B2988706 ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923440-75-9

ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2988706
CAS No.: 923440-75-9
M. Wt: 311.4
InChI Key: QPENQNNIBKHZET-UHFFFAOYSA-N
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Description

Ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially hydrogenated pyridine core. The molecule contains a pivalamido (2,2-dimethylpropanamido) group at the 2-position and an ethyl ester at the 5-position. The compound’s synthesis typically involves coupling reactions, such as HATU-mediated amidation, followed by purification via chromatography to achieve ≥95% purity .

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-5-20-13(19)17-7-6-9-10(8-17)21-12(15-9)16-11(18)14(2,3)4/h5-8H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPENQNNIBKHZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the reaction of pivalamide with 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the use of reactors and automated systems to maintain consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-Amino-6,7-Dihydrothiazolo[5,4-c]Pyridine-5(4H)-Carboxylate (CAS 365996-05-0)

  • Structure : Replaces the pivalamido group with a primary amine.
  • Properties : Lower molecular weight (227.29 g/mol vs. ~340 g/mol for the pivalamido derivative) and increased hydrophilicity .
  • Applications : Serves as a versatile intermediate for further functionalization .

tert-Butyl 2-Amino-6,7-Dihydrothiazolo[5,4-c]Pyridine-5(4H)-Carboxylate (CAS 365996-05-0)

  • Structure: Features a tert-butyl ester instead of ethyl and an amino group at C2.
  • Properties : Increased steric bulk and lipophilicity (logP ~2.5 vs. ~1.8 for ethyl ester), enhancing metabolic stability .
  • Synthesis : Prepared via N-Boc deprotection followed by coupling, yielding 87–98% purity .

(9H-Fluoren-9-yl)Methyl Derivatives

  • Example: (9H-Fluoren-9-yl)methyl (S)-2-(1-cyanopyrrolidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (3a).
  • Properties: The fluorenylmethyl (Fmoc) group aids in solid-phase synthesis, while the cyanopyrrolidine substituent enhances target affinity (e.g., for PARK7) .

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Purity Key Applications References
Ethyl 2-pivalamido-... Ethyl ~340 ≥95% PARK7 inhibitors
Methyl 2-amino-... Methyl 213.26 95%+ Building block for PROTACs
tert-Butyl 2-bromo-... tert-Butyl 319.22 98% Bromination intermediate
  • Impact of Ester Choice : Ethyl esters balance solubility and permeability, while tert-butyl esters improve stability against esterase hydrolysis .

Heterocycle Core Modifications

Oxazolo[5,4-c]Pyridine Derivatives

  • Example: (2-(Phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine).
  • Comparison : Replacing sulfur with oxygen in the heterocycle reduces electron-withdrawing effects, altering binding kinetics (e.g., mGlu5 PAM activity) .

Thieno[3,2-c]Pyridine Derivatives

  • Example: Clopidogrel intermediates (methyl α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate).
  • Comparison : The thiophene ring enhances π-stacking interactions, critical for antiplatelet activity .

Physicochemical and Pharmacokinetic Insights

  • Ethyl Ester : Moderate lipophilicity (clogP ~2.0) balances membrane permeability and metabolic clearance .
  • Synthetic Yield : Typical yields for pivalamido derivatives range from 70–87% after chromatography .

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